2-(4-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-(4-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrazole ring and a pyrrolidine ring. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H14N4O/c10-8-5-11-13(6-8)7-9(14)12-3-1-2-4-12/h5-6H,1-4,7,10H2 |
InChI Key |
RWCHLZBUGLZXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Formation of the Pyrrolidine Ring: This step may involve cyclization reactions using appropriate precursors.
Coupling of the Pyrazole and Pyrrolidine Rings: This can be done through various coupling reactions, such as amide bond formation or other condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural framework allows it to interact with various biological targets, making it a candidate for drug development:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications of the pyrazole moiety have been linked to enhanced activity against human liver cancer cells .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor for synthesizing other heterocycles. Its carbonyl and amino functionalities facilitate reactions that yield diverse heterocyclic structures with potential pharmacological properties:
- Synthesis Techniques : The compound can be utilized in multi-step synthesis protocols to create novel derivatives that may possess improved biological activities .
Biological Evaluations
Research has focused on evaluating the biological activities of compounds derived from 2-(4-Amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one:
- In Vitro Studies : Various derivatives have undergone in vitro testing for their effects on enzyme inhibition, particularly targeting protein kinases, which are crucial in cancer progression .
Case Studies
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-1h-pyrazol-1-yl)ethan-1-one: Lacks the pyrrolidine ring.
1-(Pyrrolidin-1-yl)ethan-1-one: Lacks the pyrazole ring.
4-Amino-1h-pyrazole: A simpler structure with only the pyrazole ring and amino group.
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the combination of the pyrazole and pyrrolidine rings, which may confer distinct chemical and biological properties compared to simpler analogs.
Biological Activity
2-(4-Amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1152841-70-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 194.23 g/mol. Its structure features both a pyrazole and a pyrrolidine moiety, which are known for their diverse biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole and pyrrolidine have shown effectiveness against various bacterial strains. A study highlighted that related compounds demonstrated minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting that 2-(4-Amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one may possess similar properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative |
|---|---|---|
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 75 | <125 |
| 2,4,6-Tripyrrolidinochlorobenzene | 125 | 150 |
| 2-(4-Amino-1H-pyrazol-1-yl)-... | TBD | TBD |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The compound's structural features may allow it to interact with specific molecular targets in cancer cells. For example, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Anticancer Effects
In vitro studies on related compounds demonstrated significant cytotoxicity against A549 lung cancer cells. The treatment reduced cell viability significantly when compared to controls, indicating a promising avenue for further research into the anticancer properties of 2-(4-Amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one .
The biological activity of this compound is likely mediated through several mechanisms:
Enzyme Inhibition: The amino group on the pyrazole ring can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their activity.
Cellular Interaction: The compound may affect cellular signaling pathways by modulating receptor interactions or enzyme activities, leading to altered cellular responses.
Structural Similarities: Its structural analogs have shown reactivity that suggests potential pathways for further exploration in drug development.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of derivatives based on the core structure of 2-(4-Amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one. These investigations have provided insights into its pharmacological potential and have laid the groundwork for future therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
